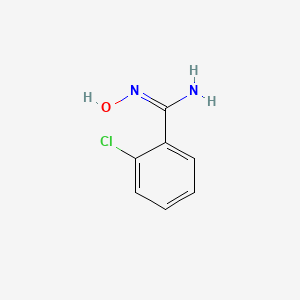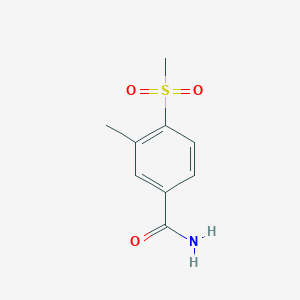
3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a spiro-azetidin-2-one derivative . Spiro-heterocycles, characterized by two rings sharing the same atom (the quaternary spiro carbon), have garnered attention in medicinal chemistry due to their promising biological activity. This compound exhibits structural features that make it intriguing for further investigation .
Synthesis Analysis
The synthesis of this compound involves constructing the spiro-azetidin-2-one ring. Azetidine, a four-membered cyclic amine, plays a crucial role. Unlike the highly strained three-membered aziridine system, azetidines exhibit fewer exceptional properties. The β-lactam ring, which includes the azetidin-2-one moiety, has been pivotal in the development of life-saving antibiotics (such as penicillin and cephalosporins) and other biologically active molecules. Additionally, β-lactams serve as versatile building blocks for synthesizing amino acids, alkaloids, and toxoids .
Molecular Structure Analysis
The molecular formula of 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is C₁₁H₁₁N₃O₅S , with an average mass of approximately 297.287 Da . The compound contains a pyridine-sulfonyl group, an oxazolidine ring, and a spiro-azetidin-2-one core .
Aplicaciones Científicas De Investigación
Asymmetric Construction in Organic Synthesis
The compound 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione finds significant application in the field of organic synthesis, particularly in the asymmetric construction of spirocyclic structures. A study demonstrated the efficiency of a chiral N,O-ligand/Cu(I) catalyzed 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones, resulting in novel spirocyclic pyrrolidine-thia(oxa)zolidinediones with high yields and excellent levels of diastereo- and enantioselectivity (Yang et al., 2015).
Pyrolysis and Chemical Transformations
Another research application involves the thermal decomposition of oxazolidine-2,4-diones, which leads to the formation of α-lactams and subsequent rearrangement to iminooxiranes or fragmentation to benzaldehyde and isonitrile, showcasing the compound's utility in studying chemical transformations and degradation pathways (Aitken & Thomas, 2002).
Supramolecular Chemistry
In supramolecular chemistry, 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione derivatives have been explored as ligands for co-crystallization with macrocyclic compounds, leading to the formation of novel supramolecular assemblies. These studies highlight the potential of such compounds in designing new materials with specific molecular recognition capabilities (Fonari et al., 2004).
Catalysis and Carbon Dioxide Utilization
Furthermore, metal-organic frameworks (MOFs) incorporating oxazolidinone derivatives have demonstrated high efficiency as catalysts for the cycloaddition of CO2 and aziridines, forming valuable oxazolidinones under mild conditions. This research underscores the role of such compounds in developing sustainable catalytic processes that utilize CO2 as a raw material (Kang et al., 2019).
Propiedades
IUPAC Name |
3-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5S/c15-10-7-19-11(16)14(10)8-5-13(6-8)20(17,18)9-2-1-3-12-4-9/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARGMLHKBMVPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2915148.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2915149.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2915151.png)
![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2915153.png)
![[4-[4-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzoyl]piperazin-1-yl]-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone](/img/structure/B2915154.png)



![6-Benzyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2915159.png)
![2-[[[(E)-4-(Dimethylamino)but-2-enoyl]amino]methyl]-3-(4-fluoro-2-methylphenyl)-N-methylpropanamide](/img/structure/B2915160.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2915161.png)

![2-phenoxy-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2915165.png)
